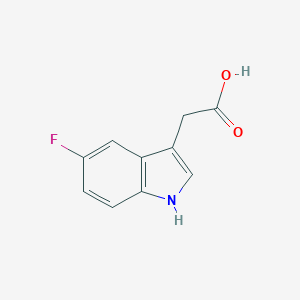

5-Fluoroindole-3-acetic acid

Description

The exact mass of the compound 5-Fluoroindole-3-acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88616. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Acids, Heterocyclic - Indoleacetic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Fluoroindole-3-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoroindole-3-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLLOJBOPVNWNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196108 | |

| Record name | 5-Fluoro-1H-indole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-73-2 | |

| Record name | 5-Fluoroindole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1H-indole-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 443-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-1H-indole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1H-indole-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-1H-indole-3-acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H8LQD3LPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoroindole-3-acetic acid

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the primary synthetic pathways for 5-Fluoroindole-3-acetic acid, a fluorinated analog of the auxin plant hormone, which also serves as a valuable building block in drug discovery.[1] Its applications range from a biochemical tool for proteomics research to a potential prodrug for targeted cancer therapy.[2][3] The guide outlines key synthetic strategies, presents detailed experimental protocols, and summarizes quantitative data for critical reaction steps.

Core Synthesis Pathways

The synthesis of 5-Fluoroindole-3-acetic acid primarily involves the construction of the 5-fluoroindole core, followed by the introduction of the acetic acid side chain at the C3 position. Several classical indole synthesis methodologies can be adapted for this purpose, with the Fischer Indole Synthesis being a prominent and versatile route.

Fischer Indole Synthesis Pathway

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust reaction that produces indoles from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[4] This pathway is highly adaptable for producing the 5-fluoroindole core, which can then be further functionalized. The overall strategy involves two main stages: formation of a hydrazone intermediate and its subsequent acid-catalyzed cyclization.

Stage 1: Hydrazone Formation (Japp-Klingemann Reaction)

The required 4-fluorophenylhydrazone intermediate can be synthesized via the Japp-Klingemann reaction. This reaction couples an aryl diazonium salt (derived from 4-fluoroaniline) with a β-keto-ester, which upon hydrolysis and decarboxylation, yields the desired hydrazone.[5] This hydrazone is the direct precursor for the Fischer cyclization.

Stage 2: Acid-Catalyzed Cyclization and Side-Chain Formation

The synthesized hydrazone is heated in the presence of a Brønsted or Lewis acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) to induce a-sigmatropic rearrangement, which, after several steps, results in the formation of the indole ring with the elimination of ammonia.[4][6] The choice of the initial keto-ester in the Japp-Klingemann step determines the substituent at the C2 position. For instance, using ethyl pyruvate leads to an ester at the C2 position, which can be hydrolyzed and decarboxylated.[7] To obtain the 3-acetic acid moiety, a common method is to react the formed 5-fluoroindole with ethyl diazoacetate, followed by hydrolysis of the resulting ester.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. diva-portal.org [diva-portal.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

5-Fluoroindole-3-acetic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and biological activity of 5-Fluoroindole-3-acetic acid (5-FIAA). The information is curated for professionals in research, scientific, and drug development fields, with a focus on data presentation, experimental protocols, and the visualization of its mechanism of action.

Core Chemical Properties and Structure

5-Fluoroindole-3-acetic acid is a fluorinated derivative of the plant hormone indole-3-acetic acid (IAA). The introduction of a fluorine atom at the 5-position of the indole ring significantly modifies its biological and chemical characteristics.

Physicochemical Data

A summary of the key physicochemical properties of 5-Fluoroindole-3-acetic acid is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈FNO₂ | [1][2][3] |

| Molecular Weight | 193.17 g/mol | [1][2][3] |

| CAS Number | 443-73-2 | [1][2][3] |

| Melting Point | 137-145 °C | [4] |

| Boiling Point | 417.9 ± 30.0 °C (Predicted) | [5] |

| Solubility | Soluble in DMSO and Methanol. | [6] |

| pKa | Not experimentally determined, but expected to be similar to indole-3-acetic acid (around 4.75). The pKa of related fluoroacetic acids is influenced by the position and number of fluorine atoms.[7][8] | |

| Appearance | Yellowish to off-white crystalline powder. | [4] |

Synthesis and Characterization

The synthesis of 5-Fluoroindole-3-acetic acid can be achieved through established methods for indole synthesis, most notably the Leimgruber-Batcho and Fischer indole syntheses.

Experimental Protocols

1. Leimgruber-Batcho Indole Synthesis (Adapted for 5-Fluoroindole-3-acetic acid)

This method provides a versatile route to indoles from o-nitrotoluenes.[9][10]

-

Step 1: Enamine Formation. 4-Fluoro-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine. The acidic protons of the methyl group on the nitrotoluene condense with the DMF-DMA to form a nitroenamine intermediate.[9][10][11]

-

Step 2: Reductive Cyclization. The nitroenamine is then subjected to reductive cyclization. Common reducing agents for this step include Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or iron in acetic acid.[9][10][11] This reduction of the nitro group to an amine is followed by an intramolecular cyclization and elimination of the secondary amine to yield the 5-fluoroindole core.

-

Step 3: Introduction of the Acetic Acid Side Chain. The resulting 5-fluoroindole can then be alkylated at the 3-position using a suitable reagent like ethyl bromoacetate followed by hydrolysis of the ester to yield 5-Fluoroindole-3-acetic acid.

2. Fischer Indole Synthesis (Adapted for 5-Fluoroindole-3-acetic acid)

A classic method for indole synthesis from a phenylhydrazine and a carbonyl compound.[11][12][13]

-

Step 1: Hydrazone Formation. (4-Fluorophenyl)hydrazine is condensed with a suitable carbonyl compound containing the acetic acid moiety or a precursor, such as levulinic acid or an ester thereof, under acidic conditions to form the corresponding phenylhydrazone.

-

Step 2: Indolization. The phenylhydrazone is then heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid). This induces a[14][14]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring, directly yielding 5-Fluoroindole-3-acetic acid or its ester precursor.[11][12][13]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 5-Fluoroindole-3-acetic acid would be expected to show characteristic signals for the aromatic protons on the indole ring, the methylene protons of the acetic acid side chain, and the N-H proton of the indole. The coupling patterns of the aromatic protons would be influenced by the fluorine substituent.

-

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbons in the benzene portion of the indole ring will be affected by the electronegative fluorine atom.[14][15][16]

Infrared (IR) Spectroscopy

The IR spectrum of 5-Fluoroindole-3-acetic acid would display characteristic absorption bands for the functional groups present.[17][18]

-

N-H stretch: A peak in the region of 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, broad peak around 1700-1725 cm⁻¹.

-

O-H stretch (carboxylic acid): A very broad band in the range of 2500-3300 cm⁻¹, often overlapping with the C-H stretching bands.

-

C-F stretch: An absorption in the region of 1000-1400 cm⁻¹.

-

Aromatic C-H and C=C stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 193.17).

-

Fragmentation Pattern: Common fragmentation pathways for indole-3-acetic acid derivatives involve the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic cleavages of the indole ring and the side chain.[19][20][21]

Biological Activity and Mechanism of Action

5-Fluoroindole-3-acetic acid has garnered significant interest for its potential as a prodrug in targeted cancer therapy.[1][22] It exhibits selective cytotoxicity towards cancer cells when activated by the enzyme horseradish peroxidase (HRP).[22]

Enzymatic Activation and Cytotoxic Pathway

The mechanism of action involves the enzymatic oxidation of 5-FIAA by HRP to a highly reactive cytotoxic species. This process is illustrated in the workflow diagram below.

Caption: Enzymatic activation of 5-FIAA and its cytotoxic effect.

The targeted delivery of HRP to tumor tissues allows for the localized conversion of the non-toxic 5-FIAA into a potent cytotoxic agent. This activated species, believed to be a 3-methylene-2-oxindole analog, is a reactive electrophile that can form covalent adducts with cellular nucleophiles such as thiols (e.g., in glutathione and proteins) and DNA.[1][22] This leads to cellular damage and ultimately induces apoptosis in cancer cells.[22][23][24] This targeted approach minimizes systemic toxicity, a significant advantage in cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Fluoroindole-3-acetic acid | C10H8FNO2 | CID 96750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Fluoroindole-3-acetic acid =97 443-73-2 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 8. researchgate.net [researchgate.net]

- 9. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. diva-portal.org [diva-portal.org]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. FTIR [terpconnect.umd.edu]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. uni-saarland.de [uni-saarland.de]

- 21. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

- 22. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Oxidation of indole-3-acetic acid by horseradish peroxidase induces apoptosis in G361 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The mechanism of indole acetic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 5-Fluoroindole-3-acetic acid

An In-depth Technical Guide on the Biological Activity of 5-Fluoroindole-3-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroindole-3-acetic acid (5-F-IAA) is a synthetic derivative of indole-3-acetic acid (IAA), the most common, naturally occurring plant hormone of the auxin class[1]. The strategic placement of a fluorine atom on the indole scaffold significantly alters its electronic properties and biological activity, making 5-F-IAA a subject of interest in diverse fields such as pharmaceutical development and plant physiology[2][3]. While it functions as a plant growth regulator, analogous to its parent compound, its most notable and well-documented biological activity is its potential as a peroxidase-activated prodrug for targeted cancer therapy[2][4][5]. This document provides a comprehensive overview of the biological activities of 5-F-IAA, with a focus on its anticancer properties, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Anticancer Activity: A Peroxidase-Activated Prodrug

The primary therapeutic interest in 5-Fluoroindole-3-acetic acid stems from its role as a prodrug with potent cytotoxic activity against cancer cells when activated by peroxidases, such as horseradish peroxidase (HRP)[4][5]. On its own, 5-F-IAA shows no toxicity; however, in the presence of an activating enzyme, it is converted into a powerful cytotoxin[4][5].

Mechanism of Action

The anticancer mechanism of 5-F-IAA is a targeted activation process. Indole-3-acetic acid and its derivatives can be oxidized by horseradish peroxidase, which leads to the formation of a radical-cation[4][5]. This intermediate is unstable and rapidly fragments, eliminating carbon dioxide to form cytotoxic products[4][5]. Unexpectedly, while 5-F-IAA is oxidized by HRP compound I about 10 times more slowly than the unsubstituted IAA, it demonstrates significantly higher cytotoxicity towards various cancer cell lines in the presence of the enzyme[4][5]. The resulting cytotoxicity is believed to be caused by the formation of a 3-methylene-2-oxindole analogue, a reactive species that can conjugate with thiols, DNA, and other biological nucleophiles, ultimately leading to cell death[4][5]. This high cytotoxicity upon oxidative activation positions 5-F-IAA as a promising candidate for targeted cancer therapies, including antibody-directed enzyme prodrug therapy (ADEPT) or gene-directed enzyme prodrug therapy (GDEPT)[4][5].

Caption: Peroxidase-mediated activation of 5-F-IAA leading to cytotoxicity.

Quantitative Data: In Vitro Cytotoxicity and Pharmacokinetics

Studies have demonstrated the potent cytotoxic effects of the 5-F-IAA and peroxidase combination across various human and rodent tumor cell lines.

| Cell Line | Type | Exposure Time (hr) | Result |

| V79 | Hamster Fibroblast | Not specified | Much more cytotoxic than unsubstituted indole-3-acetic acid[4][5] |

| MCF7 | Human Breast Cancer | 2 | ~90-99% cell kill[4][5] |

| HT29 | Human Colon Cancer | 2 | ~90-99% cell kill[4][5] |

| CaNT | Murine Carcinoma | 2 | ~90-99% cell kill[4][5] |

| T24 | Human Bladder Carcinoma | 2 | More resistant compared to other lines[4][5] |

Pharmacokinetic studies in mice with murine carcinoma NT following a 50 mg/kg intraperitoneal administration revealed significant tumor exposure.

| Parameter | Value |

| Peak Plasma Level | ~1 mM[4][5] |

| Peak Tumor Level | ~200 µM[4][5] |

| Area Under the Curve (Tumor, 2 hr) | ~20 mM min[4][5] |

This tumor exposure was approximately double the level required to achieve 90-99% cell kill in several sensitive tumor cell lines in vitro[4][5].

Experimental Protocol: In Vitro Cytotoxicity Assay

A generalized protocol to determine the cytotoxicity of peroxidase-activated 5-F-IAA against a cancer cell line is outlined below. This is based on standard cell viability assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

5-Fluoroindole-3-acetic acid mechanism of action in cancer cells

An In-Depth Technical Guide to the Mechanism of Action of 5-Fluoroindole-3-acetic acid in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Fluoroindole-3-acetic acid (5-F-IAA) is a novel prodrug candidate for targeted cancer therapy. On its own, 5-F-IAA exhibits no toxicity. However, in the presence of a peroxidase enzyme, it undergoes oxidative activation to become a potent cytotoxic agent. This mechanism allows for tumor-specific activation by delivering a peroxidase enzyme to the cancer site through advanced methods like antibody-directed or gene-directed enzyme prodrug therapy (ADEPT/GDEPT). The activated form of 5-F-IAA generates highly reactive intermediates that induce apoptosis in cancer cells by interacting with vital cellular nucleophiles. This document provides a comprehensive overview of the activation mechanism, downstream signaling pathways, cytotoxic efficacy, and key experimental methodologies related to 5-F-IAA.

Core Mechanism: Peroxidase-Mediated Activation

The central mechanism of 5-Fluoroindole-3-acetic acid relies on its role as a prodrug that requires enzymatic activation to exert its anticancer effects. The activation is catalyzed by peroxidases, such as horseradish peroxidase (HRP), which are not typically present in sufficient quantities in the extracellular matrix of tumors.[1] This forms the basis of a targeted therapy approach where the enzyme is selectively delivered to the tumor environment.

The activation process proceeds as follows:

-

Oxidation: The peroxidase enzyme oxidizes 5-F-IAA, forming a radical-cation intermediate.[1][2]

-

Fragmentation: This radical-cation is unstable and rapidly fragments, eliminating a molecule of carbon dioxide (CO₂).[1][2]

-

Formation of Cytotoxic Product: The fragmentation yields a highly reactive and cytotoxic product, believed to be a 3-methylene-2-oxindole analogue.[1][2]

-

Nucleophilic Attack: This electrophilic intermediate can readily conjugate with biological nucleophiles, particularly thiols (e.g., in glutathione) and potentially DNA, leading to widespread cellular damage and triggering cell death pathways.[1][2][3]

Interestingly, while 5-F-IAA is oxidized by peroxidase approximately 10-fold more slowly than its non-fluorinated parent compound, indole-3-acetic acid (IAA), it results in significantly higher cytotoxicity.[1][2] This suggests that the properties of the fluorinated cytotoxic intermediate are critical for its potent anticancer activity.

Downstream Signaling: Induction of Apoptosis

The cellular damage inflicted by the activated 5-F-IAA metabolite triggers programmed cell death, or apoptosis. While direct studies on the signaling of 5-F-IAA are limited, research on its parent compound, indole-3-acetic acid (IAA), provides a strong model for its downstream effects.[4] Activation of IAA, either by peroxidase or UVB light, is known to induce apoptosis through stress-activated signaling pathways.[4][5]

The proposed apoptotic signaling cascade involves:

-

Stress Kinase Activation: The accumulation of cellular damage and reactive oxygen species leads to the phosphorylation and activation of stress-activated protein kinases (SAPKs), specifically p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK).[4]

-

Caspase Cascade Initiation: These stress signals converge on the intrinsic and extrinsic apoptosis pathways, leading to the activation of initiator caspases (caspase-8 and caspase-9) and subsequently, executioner caspases (caspase-3).[4]

-

Execution of Apoptosis: Activated caspase-3 cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), which shuts down DNA repair mechanisms and finalizes the apoptotic process.[4][6]

Efficacy in Cancer Cell Lines

Direct IC₅₀ values for 5-F-IAA are not widely reported, as its efficacy is entirely dependent on the co-administration of an activating peroxidase. However, studies have demonstrated its potent cytotoxic effects across a range of human and rodent tumor cell lines when combined with horseradish peroxidase (HRP). The data below summarizes the reported efficacy.

| Cell Line | Cancer Type | Organism | Efficacy with Peroxidase | Notes |

| MCF7 | Breast Adenocarcinoma | Human | High Cytotoxicity | Exposure of ~20 mM·min resulted in 90-99% cell kill.[1][7] |

| HT29 | Colon Adenocarcinoma | Human | High Cytotoxicity | Exposure of ~20 mM·min resulted in 90-99% cell kill.[1][7] |

| CaNT | Mammary Carcinoma | Murine | High Cytotoxicity | Exposure of ~20 mM·min resulted in 90-99% cell kill.[1][7] |

| T24 | Bladder Carcinoma | Human | More Resistant | Showed higher resistance compared to other tested cell lines.[1][7] |

| V79 | Lung Fibroblast | Hamster | High Cytotoxicity | Significantly more cytotoxic than the non-fluorinated IAA.[1][2] |

Key Experimental Protocols

Protocol: Peroxidase-Activated Cytotoxicity Assay (Clonogenic Survival)

This protocol outlines a method to determine the cytotoxicity of 5-F-IAA in the presence of horseradish peroxidase (HRP) using a clonogenic survival assay, which measures the ability of single cells to grow into colonies.

Materials:

-

Cancer cell line of interest (e.g., MCF7)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

5-Fluoroindole-3-acetic acid (5-F-IAA) stock solution (in DMSO or ethanol)

-

Horseradish Peroxidase (HRP) solution (in PBS)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

6-well plates

-

Crystal Violet staining solution (0.5% w/v in methanol/water)

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 200-500 cells/well) to allow for colony formation. Let cells adhere overnight.

-

Treatment Preparation: Prepare fresh treatment media containing various concentrations of 5-F-IAA with a fixed concentration of HRP (e.g., 1-2 µg/mL). Include controls: media alone, HRP alone, and 5-F-IAA alone.

-

Cell Treatment: Remove old media from wells and replace with 2 mL of the prepared treatment media.

-

Incubation: Incubate cells for a defined period (e.g., 4-24 hours).

-

Recovery: After incubation, remove the treatment media, wash cells gently with PBS, and add fresh, drug-free complete medium.

-

Colony Growth: Return plates to the incubator and allow colonies to grow for 7-14 days, or until colonies in the control well contain at least 50 cells.

-

Staining: Wash plates with PBS, fix with methanol for 10 minutes, and then stain with Crystal Violet solution for 15-30 minutes.

-

Quantification: Gently wash away excess stain with water and allow plates to air dry. Count the number of colonies (groups of >50 cells) in each well.

-

Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.

Protocol: Western Blot Analysis of Apoptotic Markers

This protocol describes how to detect key apoptotic proteins in cell lysates following treatment with 5-F-IAA and HRP.

Materials:

-

Treated and untreated cell pellets

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-PARP, anti-p-JNK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Lyse cell pellets on ice using RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.[2]

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Washing: Repeat the washing step as in step 8.

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The presence of cleaved forms of caspase-3 and PARP indicates apoptosis.[2][6]

-

Analysis: Quantify band intensity relative to a loading control like β-actin. An increase in the ratio of cleaved to full-length proteins confirms the induction of apoptosis.[2]

Conclusion and Future Directions

5-Fluoroindole-3-acetic acid stands out as a promising prodrug for targeted cancer therapy due to its unique peroxidase-dependent activation mechanism. Its high cytotoxicity upon activation, coupled with its inertness in the absence of the target enzyme, presents a powerful strategy for minimizing off-target toxicity. The proposed mechanism, involving the generation of a reactive oxindole species and subsequent induction of apoptosis via stress-activated pathways, provides a solid foundation for further development.

Future research should focus on optimizing enzyme-delivery systems, such as antibody-enzyme conjugates (ADCs) or viral vectors for GDEPT, to ensure efficient and specific localization of the activating peroxidase within the tumor microenvironment. Further elucidation of the precise signaling pathways and resistance mechanisms in different cancer types will be crucial for its successful clinical translation.

References

- 1. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis western blot guide | Abcam [abcam.com]

- 3. Peroxidase-catalyzed effects of indole-3-acetic acid and analogues on lipid membranes, DNA, and mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. researchgate.net [researchgate.net]

5-Fluoroindole-3-acetic Acid: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoroindole-3-acetic acid (5-F-IAA) is a synthetic derivative of the natural plant hormone indole-3-acetic acid (IAA). While initially investigated for its potential as a plant growth regulator, its unique properties upon enzymatic activation have positioned it as a significant molecule in the field of targeted cancer therapy. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological activity of 5-Fluoroindole-3-acetic acid. It details the mechanism of action, which involves its conversion by peroxidases into a cytotoxic agent, and summarizes key quantitative data from preclinical studies. Furthermore, this guide furnishes detailed experimental protocols for its synthesis and relevant biological assays, along with visualizations of the pertinent signaling pathways and experimental workflows.

Introduction and Historical Context

The study of indole-3-acetic acid (IAA) and its analogs has a rich history rooted in plant physiology. IAA was identified as the primary auxin in plants, responsible for regulating various aspects of growth and development. The exploration of synthetic IAA derivatives was initially driven by the desire to create more stable and potent plant growth regulators.

A pivotal shift in the research focus for 5-F-IAA occurred with the discovery of its potential as a prodrug for targeted cancer therapy. Researchers found that, like IAA, 5-F-IAA could be oxidized by the enzyme horseradish peroxidase (HRP) to generate cytotoxic species.[1] This finding opened a new therapeutic avenue where HRP, targeted to tumor cells via antibody- or polymer-conjugates, could locally activate the non-toxic 5-F-IAA prodrug, leading to selective cancer cell killing. A key study published in 2002 demonstrated the superior cytotoxic potential of 5-F-IAA compared to its non-fluorinated counterpart, IAA, when activated by peroxidase, establishing it as a promising candidate for further development in this therapeutic strategy.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Fluoroindole-3-acetic acid is presented in the table below.

| Property | Value |

| CAS Number | 443-73-2 |

| Molecular Formula | C₁₀H₈FNO₂ |

| Molecular Weight | 193.17 g/mol |

| Appearance | Off-white to pink crystalline powder |

| Melting Point | 138-140 °C |

| Solubility | Soluble in polar organic solvents |

Synthesis of 5-Fluoroindole-3-acetic Acid

The synthesis of 5-Fluoroindole-3-acetic acid is typically achieved in a two-step process starting from the commercially available precursor, 5-fluoroindole. The first step involves the introduction of an acetic acid ester moiety at the C3 position of the indole ring, followed by hydrolysis of the ester to yield the final carboxylic acid.

Experimental Protocol: Synthesis of 5-Fluoroindole-3-acetic Acid

Step 1: Synthesis of Ethyl 2-(5-fluoro-1H-indol-3-yl)acetate

-

To a solution of 5-fluoroindole (1.0 eq) in anhydrous diethyl ether, add a solution of ethyl bromoacetate (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 2-(5-fluoro-1H-indol-3-yl)acetate.

Step 2: Hydrolysis to 5-Fluoroindole-3-acetic Acid

-

Dissolve the ethyl 2-(5-fluoro-1H-indol-3-yl)acetate (1.0 eq) obtained from the previous step in a mixture of ethanol and water.

-

Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2.0 eq).

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with a dilute solution of hydrochloric acid (HCl) at 0 °C.

-

The product, 5-Fluoroindole-3-acetic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Caption: Synthetic workflow for 5-Fluoroindole-3-acetic acid.

Biological Activity and Mechanism of Action

5-Fluoroindole-3-acetic acid exhibits its most significant biological activity as a prodrug in targeted cancer therapy. In its native state, it is relatively non-toxic to mammalian cells. However, in the presence of a peroxidase enzyme, such as horseradish peroxidase (HRP), it is converted into a potent cytotoxic agent.[1]

Mechanism of Activation and Cytotoxicity

The mechanism of action is initiated by the one-electron oxidation of 5-F-IAA by the peroxidase enzyme, specifically by its compound I intermediate. This oxidation generates a radical cation of 5-F-IAA. This radical cation is unstable and rapidly undergoes decarboxylation, losing carbon dioxide to form a highly reactive skatolyl radical intermediate. This radical can then be further oxidized to form an electrophilic species, 3-methylene-5-fluoro-2-oxindole. This electrophile is believed to be the primary cytotoxic agent, capable of reacting with and damaging essential cellular nucleophiles, including thiols (such as glutathione) and DNA, ultimately leading to apoptotic cell death.[1]

Caption: Peroxidase-mediated activation of 5-Fluoroindole-3-acetic acid.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of 5-Fluoroindole-3-acetic acid in combination with horseradish peroxidase has been evaluated in various cancer cell lines. The following table summarizes the reported concentrations required to achieve 90-99% cell kill in vitro.

| Cell Line | Cancer Type | 5-F-IAA Concentration (µM) for 90-99% Cell Kill (with HRP) | Reference |

| MCF7 | Human Breast Cancer | ~10-20 | [1] |

| HT29 | Human Colon Cancer | ~10-20 | [1] |

| CaNT | Murine Mammary Carcinoma | ~10-20 | [1] |

| T24 | Human Bladder Carcinoma | More resistant | [1] |

| V79 | Hamster Fibroblasts | Significantly more cytotoxic than IAA | [1] |

Signaling Pathways

The cytotoxic effects of activated 5-Fluoroindole-3-acetic acid culminate in the induction of apoptosis. While the precise signaling cascade initiated by the electrophilic metabolite has not been fully elucidated for 5-F-IAA specifically, it is expected to follow similar pathways to those activated by oxidative stress and DNA damage, which are known to be triggered by the parent compound, IAA, in the presence of peroxidase. These pathways involve the activation of stress-activated protein kinases (SAPKs) and the caspase cascade.

Caption: Proposed apoptotic signaling pathways induced by activated 5-F-IAA.

Key Experimental Protocols

Clonogenic Survival Assay

This assay is used to determine the in vitro cytotoxicity of 5-Fluoroindole-3-acetic acid in combination with horseradish peroxidase.

-

Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for the formation of individual colonies. Allow cells to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of 5-Fluoroindole-3-acetic acid in the presence of a fixed concentration of horseradish peroxidase (e.g., 1 µg/mL). Include controls for cells alone, cells with 5-F-IAA only, and cells with HRP only.

-

Incubation: Incubate the plates for 7-14 days, depending on the cell line's doubling time, to allow for colony formation.

-

Fixation and Staining:

-

Wash the colonies gently with phosphate-buffered saline (PBS).

-

Fix the colonies with a solution of methanol and acetic acid (3:1) for 10-15 minutes.

-

Stain the colonies with a 0.5% crystal violet solution in methanol for 10-20 minutes.

-

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Caption: Workflow for a clonogenic survival assay.

Horseradish Peroxidase Activity Assay

This assay can be used to confirm the activity of the HRP enzyme used in the cytotoxicity studies.

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 100 mM, pH 7.0).

-

Prepare a substrate solution containing a chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) or ABTS) and hydrogen peroxide (H₂O₂) in the phosphate buffer.

-

-

Assay Procedure:

-

Add the substrate solution to the wells of a microplate.

-

Add a small amount of the HRP solution to be tested to initiate the reaction.

-

Monitor the change in absorbance over time at the appropriate wavelength for the chosen substrate (e.g., 405 nm for ABTS) using a microplate reader.

-

-

Data Analysis: The rate of change in absorbance is proportional to the HRP activity.

Conclusion and Future Directions

5-Fluoroindole-3-acetic acid has evolved from a simple fluorinated analog of a plant hormone to a promising prodrug candidate for targeted cancer therapy. Its potent and selective cytotoxicity upon activation by peroxidases offers a compelling therapeutic strategy. The data gathered to date strongly support its further investigation in preclinical models of cancer, particularly in the context of antibody-directed enzyme prodrug therapy (ADEPT) and gene-directed enzyme prodrug therapy (GDEPT).

Future research should focus on several key areas:

-

Optimization of Delivery Systems: Developing more efficient and tumor-specific methods for delivering the activating peroxidase enzyme to the target site.

-

In Vivo Efficacy Studies: Conducting comprehensive in vivo studies in relevant animal models to evaluate the therapeutic efficacy and safety profile of the 5-F-IAA/peroxidase system.

-

Elucidation of Resistance Mechanisms: Investigating potential mechanisms of resistance to the cytotoxic effects of activated 5-F-IAA.

-

Combination Therapies: Exploring the potential of combining this targeted approach with other cancer therapies, such as chemotherapy or immunotherapy.

The continued exploration of 5-Fluoroindole-3-acetic acid and similar prodrugs holds significant promise for the development of novel and more effective cancer treatments with reduced systemic toxicity.

References

A Spectroscopic Guide to 5-Fluoroindole-3-acetic Acid: Characterization for Research and Drug Development

Introduction

5-Fluoroindole-3-acetic acid (5-F-IAA) is a fluorinated analog of the natural plant hormone auxin (indole-3-acetic acid). Its unique structure makes it a valuable compound in various research fields, from plant growth regulation to pharmaceutical development.[1] In medicinal chemistry, it serves as a building block for bioactive molecules and has been investigated as a prodrug for targeted cancer therapy, where it is activated by peroxidases to form cytotoxic products.[1][2] A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in drug discovery, quality control, and biochemical research.

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize 5-Fluoroindole-3-acetic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, tabulated data, and workflow visualizations are presented to aid researchers and scientists in its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of 5-F-IAA. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis.

¹H NMR Spectroscopy

Proton NMR provides information on the number and chemical environment of hydrogen atoms in the molecule. The spectrum of 5-F-IAA is expected to show distinct signals for the aromatic protons on the indole ring, the methylene protons of the acetic acid side chain, and the acidic proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Fluoroindole-3-acetic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H1 (Indole N-H) | 10.8 - 11.2 | broad singlet |

| H2 | ~7.3 | doublet |

| H4 | ~7.6 | doublet of doublets |

| H6 | ~7.0 | doublet of doublets |

| H7 | ~7.3 | doublet of doublets |

| Methylene (-CH₂) | ~3.7 | singlet |

| Carboxylic Acid (-COOH) | 12.0 - 12.5 | broad singlet |

Note: Predicted values are based on the structure and data for similar indole compounds. Actual shifts are solvent-dependent.

Experimental Protocol: ¹H NMR

-

Sample Preparation : Dissolve 5-10 mg of 5-Fluoroindole-3-acetic acid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition :

-

Tune and shim the probe for the specific sample and solvent.

-

Acquire a standard 1D proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-13 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR Spectroscopy

Carbon-13 NMR identifies all non-equivalent carbon atoms in the molecule, providing a carbon "fingerprint."

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Fluoroindole-3-acetic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~125 |

| C3 | ~108 |

| C3a | ~128 |

| C4 | ~112 (doublet, ¹JCF) |

| C5 | ~158 (doublet, ¹JCF) |

| C6 | ~110 (doublet, ²JCF) |

| C7 | ~122 |

| C7a | ~133 |

| Methylene (-CH₂) | ~31 |

| Carbonyl (-COOH) | ~173 |

Note: Predicted values are based on the structure and known substituent effects. The fluorine atom will cause splitting of adjacent carbon signals (C-F coupling).

Experimental Protocol: ¹³C NMR

-

Sample Preparation : Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

-

Instrumentation : Use a 100 MHz or higher spectrometer (corresponding to a 400 MHz proton frequency).

-

Data Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are typically required due to the low natural abundance of ¹³C.[3]

-

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is highly sensitive and specific for the fluorine atom in 5-F-IAA.[4] Given that fluorine is absent in most biological systems, ¹⁹F NMR is particularly useful for studying the molecule in complex biological matrices without background interference.[5] The chemical shift of the fluorine atom is highly sensitive to its local electronic environment.[4][6]

Table 3: Predicted ¹⁹F NMR Chemical Shift for 5-Fluoroindole-3-acetic acid

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C5-F | -115 to -125 |

Note: Chemical shifts are referenced to a standard such as CFCl₃ (0 ppm) or trifluoroacetic acid (-76.55 ppm).[6][7] The exact shift can vary with solvent and temperature.[4]

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation : A sample concentration similar to that for ¹H NMR (5-10 mg in 0.7 mL) is usually sufficient.

-

Instrumentation : An NMR spectrometer equipped with a multinuclear probe capable of observing the ¹⁹F frequency.

-

Data Acquisition :

-

Tune the probe to the ¹⁹F frequency.

-

Acquire a standard 1D ¹⁹F spectrum. Proton decoupling may be applied to simplify the spectrum, though proton-fluorine couplings can provide useful structural information.

-

Include an appropriate fluorine reference standard either internally or externally in a capillary tube (e.g., trifluoroacetic acid in D₂O).[7]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

The molecular weight of 5-Fluoroindole-3-acetic acid (C₁₀H₈FNO₂) is 193.17 g/mol .[8][9] Upon ionization, a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 193 or 194, respectively.

Table 4: Expected m/z Values for Key Fragments of 5-Fluoroindole-3-acetic acid

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 193 | [C₁₀H₈FNO₂]⁺ | Molecular Ion (M⁺) |

| 148 | [C₉H₇FN]⁺ | Loss of -COOH (45 Da) |

| 134 | [C₈H₅FN]⁺ | Further fragmentation of the indole ring |

Note: Fragmentation is dependent on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Proposed Fragmentation Pathway

The primary fragmentation event for carboxylic acids under EI conditions is often the cleavage of bonds adjacent to the carbonyl group, leading to the loss of the carboxyl group.[10]

Caption: Proposed EI mass spectrometry fragmentation pathway for 5-F-IAA.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation :

-

Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[11]

-

For ESI-MS, a dilute organic acid (e.g., 0.1% formic acid) can be added to promote protonation for positive ion mode.[11][12] Avoid non-volatile buffers and salts like NaCl or K₂HPO₄.[11][13]

-

Centrifuge the sample to remove any particulates before injection.[13]

-

-

Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition :

-

Infuse the sample directly or via an LC system.

-

Acquire data in either positive or negative ion mode. For a carboxylic acid, both modes can be informative.

-

Perform a full scan to identify the molecular ion.

-

Conduct tandem MS (MS/MS) on the parent ion (m/z 193 or 194) to induce fragmentation and confirm the structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule, providing information about the functional groups present.

Table 5: Key IR Absorption Bands for 5-Fluoroindole-3-acetic acid

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~3400 | N-H stretch | Indole |

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| ~1250 | C-F stretch | Aryl-Fluoride |

| 1300 - 1200 | C-O stretch | Carboxylic Acid |

Note: Values are based on typical ranges and data for indole-3-acetic acid.[14] The exact positions can be affected by hydrogen bonding and the physical state of the sample.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for conjugated systems like the indole ring. The absorption spectrum of indole derivatives typically shows multiple bands.[15] Compared to the parent indole-3-acetic acid, 5-fluoro substitution is expected to cause a slight shift in the absorption maxima.[15][16]

Table 6: Expected UV-Vis Absorption Maxima for 5-Fluoroindole-3-acetic acid in a Polar Solvent

| Wavelength (λmax, nm) | Electronic Transition |

|---|---|

| ~220 | ¹Bₐ ← ¹A, ¹Bₑ ← ¹A |

| ~280-290 | ¹Lₐ ← ¹A, ¹Lₑ ← ¹A |

Note: The absorption maxima and molar absorptivity are solvent-dependent. Data is inferred from studies on similar indole-3-acetic acid derivatives.[15][16][17]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation :

-

Prepare a stock solution of 5-F-IAA of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or a buffer solution).

-

Dilute the stock solution to prepare a series of standards with concentrations that will result in an absorbance between 0.1 and 1.0 AU.

-

-

Instrumentation : A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.

-

Fill the cuvette with the sample solution and place it in the spectrophotometer.

-

Scan a range of wavelengths, typically from 200 to 400 nm, to record the absorption spectrum and identify the λmax values.[18]

-

Integrated Analytical Workflows

A comprehensive analysis of 5-Fluoroindole-3-acetic acid involves a logical sequence of these spectroscopic techniques. Furthermore, understanding its mechanism of action in biological systems, such as its role as a prodrug, requires visualizing the transformation pathway.

Caption: General workflow for the spectroscopic analysis of 5-F-IAA.

Prodrug Activation Pathway

5-Fluoroindole-3-acetic acid can function as a prodrug, activated by the enzyme horseradish peroxidase (HRP) in targeted cancer therapy.[2] This activation leads to the formation of cytotoxic products.

Caption: Enzymatic activation pathway of 5-F-IAA as a targeted therapy prodrug.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. diva-portal.org [diva-portal.org]

- 6. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 5-Fluoroindole-3-acetic acid | C10H8FNO2 | CID 96750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Fluoroindole-3-acetic acid =97 443-73-2 [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. massspec.unm.edu [massspec.unm.edu]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]

- 14. researchgate.net [researchgate.net]

- 15. Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

5-Fluoroindole-3-acetic acid derivatives and their functions

An In-depth Technical Guide to 5-Fluoroindole-3-acetic Acid Derivatives and Their Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoroindole-3-acetic acid (5-FIAA) and its derivatives represent a versatile class of fluorinated indole compounds with a growing portfolio of biological activities. The strategic incorporation of a fluorine atom at the 5-position of the indole ring significantly modifies the molecule's electronic properties, lipophilicity, and metabolic stability, leading to a diverse range of pharmacological functions. This technical guide provides a comprehensive overview of the synthesis, biological functions, and mechanisms of action of 5-FIAA derivatives, with a focus on their applications in oncology, neuropharmacology, and as enzyme inhibitors. Detailed experimental protocols for key assays and synthesized quantitative data are presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs. Chemical modification of the indole ring is a well-established strategy for generating novel therapeutic agents. Fluorination, in particular, is a powerful tool in medicinal chemistry, often enhancing a molecule's potency, metabolic stability, and bioavailability. 5-Fluoroindole-3-acetic acid, a fluorinated analog of the natural plant hormone auxin (indole-3-acetic acid), serves as a key building block for a variety of bioactive molecules with applications in oncology and neurology.[1][2] This guide will delve into the technical details of 5-FIAA derivatives, providing researchers with the necessary information to explore their therapeutic potential.

Synthesis of 5-Fluoroindole-3-acetic Acid and Derivatives

The synthesis of 5-fluoroindole-3-acetic acid typically begins with the construction of the 5-fluoroindole core, followed by the introduction of the acetic acid side chain at the C3 position.

Synthesis of the 5-Fluoroindole Core

Several established methods can be employed for the synthesis of the 5-fluoroindole nucleus. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

-

Leimgruber-Batcho Indole Synthesis: This is a widely used industrial method that starts from a substituted o-nitrotoluene. It involves the formation of an enamine, followed by a reductive cyclization to yield the indole.

-

Fischer Indole Synthesis: A classic method that involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.

-

Sugasawa Indole Synthesis: This method utilizes a Friedel-Crafts acylation followed by a reductive cyclization.

Synthesis of 5-Fluoroindole-3-acetic Acid

A common strategy to synthesize 5-fluoroindole-3-acetic acid is through the formation of an ester intermediate, ethyl 2-(5-fluoro-1H-indol-3-yl)acetate, followed by hydrolysis.

Experimental Protocol: Synthesis of 5-Fluoroindole-3-acetic Acid

Step 1: Synthesis of Ethyl 2-(5-fluoro-1H-indol-3-yl)acetate

-

To a solution of 5-fluoroindole in a suitable aprotic solvent (e.g., diethyl ether or THF), add a solution of ethyl diazoacetate.

-

A rhodium(II) catalyst, such as rhodium(II) acetate dimer, is added portionwise under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is stirred at room temperature for several hours to overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure ethyl 2-(5-fluoro-1H-indol-3-yl)acetate.

Step 2: Hydrolysis to 5-Fluoroindole-3-acetic Acid [3]

-

Dissolve the ethyl 2-(5-fluoro-1H-indol-3-yl)acetate from the previous step in a mixture of ethanol and water.[3]

-

Add a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution.[3]

-

Heat the mixture to reflux for 2-4 hours to facilitate the saponification of the ester.[3]

-

After cooling to room temperature, remove the ethanol under reduced pressure.[3]

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a strong acid, such as 1 M hydrochloric acid (HCl).[3]

-

The 5-fluoroindole-3-acetic acid will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Workflow for the Synthesis of 5-Fluoroindole-3-acetic Acid

Biological Functions and Therapeutic Applications

5-FIAA derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug development.

Anticancer Activity

5-Fluoroindole-3-acetic acid has been investigated as a prodrug for targeted cancer therapy, particularly in the context of Gene-Directed Enzyme Prodrug Therapy (GDEPT).[1]

Mechanism of Action:

The anticancer effect of 5-FIAA is dependent on its activation by the enzyme horseradish peroxidase (HRP).[1][4] In the presence of HRP, 5-FIAA is oxidized to form a radical cation. This unstable intermediate rapidly undergoes decarboxylation, eliminating CO2 and generating highly reactive and cytotoxic products, such as 3-methylene-2-oxindole analogues.[1][4] These cytotoxic species can then conjugate with cellular nucleophiles, including thiols and DNA, leading to cellular damage and apoptosis.[1] Interestingly, 5-FIAA is significantly more cytotoxic than its non-fluorinated counterpart, indole-3-acetic acid, upon activation by HRP, despite being oxidized more slowly.[1][4]

Signaling Pathway: HRP-Mediated Apoptosis

The cytotoxic radicals generated from the HRP-mediated oxidation of indole-3-acetic acid derivatives have been shown to induce apoptosis through the activation of key stress-related signaling pathways. This involves the activation of mitogen-activated protein kinases (MAPKs) such as p38 and c-Jun N-terminal kinase (JNK). Activation of these pathways can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic cascades, leading to the activation of initiator caspases (caspase-8 and caspase-9) and subsequently the executioner caspase-3, culminating in programmed cell death.

Quantitative Data: Cytotoxicity of Fluorinated Indole Derivatives

| Compound Class | Cell Line | IC50 / GI50 (µM) | Reference |

| Indole-hydroxycinnamamide hybrid | A549 (Lung) | 4.4 | [5] |

| Indole-hydroxycinnamamide hybrid | HCT116 (Colon) | 5.5 | [5] |

| Quinazoline-amino sulphonamide hybrid | MCF-7 (Breast) | 1.82 | [5] |

| Quinazoline-amino sulphonamide hybrid | A549 (Lung) | 0.62 | [5] |

| Heterocycle-CMC conjugate | HCT116 (Colon) | 3.7 | [6] |

| Heterocycle-CMC conjugate | A549 (Lung) | 19.96 | [6] |

α-Glucosidase Inhibition

Derivatives of 5-fluoro-2-oxindole have been synthesized and evaluated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help to control postprandial hyperglycemia in patients with type 2 diabetes.

Quantitative Data: α-Glucosidase Inhibitory Activity

Several 5-fluoro-2-oxindole derivatives have shown potent inhibitory activity against α-glucosidase, with IC50 values significantly lower than the standard drug, acarbose.

| Compound | α-Glucosidase IC50 (µM) |

| Acarbose (Reference) | 569.43 ± 43.72 |

| Derivative 3d | 49.89 ± 1.16 |

| Derivative 3f | 35.83 ± 0.98 |

| Derivative 3i | 56.87 ± 0.42 |

| 5-Fluoro-2-oxindole | 7510 ± 170 |

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol is adapted from a previously reported method.

-

Reagent Preparation:

-

Phosphate buffer (10 mM, pH 6.8)

-

α-glucosidase solution (1 U/mL in phosphate buffer)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (1 mM in phosphate buffer)

-

Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO), then diluted in phosphate buffer.

-

Acarbose as a positive control.

-

-

Assay Procedure (96-well plate format):

-

Add 130 µL of phosphate buffer, 10 µL of the α-glucosidase solution, and 10 µL of the test compound solution to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution to each well.

-

Incubate the plate for a further 30 minutes at 37°C.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The percent inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the inhibitor.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Neurological and Anti-inflammatory Functions

5-FIAA and its parent compound, indole-3-acetic acid (IAA), have been implicated in modulating neurological and inflammatory pathways. IAA is a tryptophan metabolite that can be produced by gut microbiota and can influence host physiology.

Modulation of Inflammatory Signaling:

IAA has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6. By preventing the activation and nuclear translocation of NF-κB, IAA can suppress the inflammatory cascade. This suggests that 5-FIAA derivatives may also possess anti-inflammatory properties worthy of investigation.

Interaction with Serotonin Receptors:

The structural similarity of indole derivatives to the neurotransmitter serotonin has prompted research into their effects on serotonin receptors.[2] These receptors are involved in a wide range of physiological and pathological processes, including mood, cognition, and pain. The development of 5-FIAA derivatives as selective agonists or antagonists for specific serotonin receptor subtypes could offer new therapeutic avenues for neurological and psychiatric disorders.

Antibacterial Activity

Halogenated indoles have shown promising activity against pathogenic bacteria, including multidrug-resistant strains of Staphylococcus aureus. While specific data for 5-fluoroindole-3-acetic acid is limited, related compounds have demonstrated the ability to inhibit bacterial growth and act as efflux pump inhibitors, which can restore the efficacy of existing antibiotics.

Quantitative Data: Antibacterial Activity of Indole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Ciprofloxacin-Indole Hybrid (8b) | S. aureus CMCC 25923 | 0.0625 | [7] |

| Ciprofloxacin-Indole Hybrid (8b) | MRSA | 1 | [7] |

| Indole Derivative (SMJ-5) + Ciprofloxacin | S. aureus SA-1199B | 16-fold reduction in MIC | [8] |

Experimental Protocols: Cytotoxicity Assessment

Experimental Protocol: MTT Assay for Cytotoxicity [9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.

-

Cell Seeding:

-

Harvest cancer cells (e.g., MCF-7, HT-29, HCT116, A549) during their exponential growth phase.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare serial dilutions of the 5-FIAA derivative in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and an untreated control (medium only).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10-20 µL of the MTT stock solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[9]

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[1]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

-

Conclusion

5-Fluoroindole-3-acetic acid and its derivatives are a promising class of compounds with a diverse range of biological activities. Their potential as targeted anticancer prodrugs, α-glucosidase inhibitors, and modulators of neurological and inflammatory pathways warrants further investigation. The synthetic versatility of the indole core allows for the generation of extensive compound libraries for structure-activity relationship studies. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this important class of fluorinated heterocycles. Future work should focus on obtaining more comprehensive quantitative data for the parent compound and its simple derivatives, as well as elucidating the specific molecular targets and signaling pathways involved in their neurological effects.

References

- 1. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy (S)-Ethyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate hydrochloride [smolecule.com]

- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluoroindole-3-acetic acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Fluoroindole-3-acetic acid, a synthetic auxin analog with significant potential in targeted cancer therapy and other research applications. This document outlines its chemical properties, biological activity, and includes representative experimental protocols.

Core Compound Data

5-Fluoroindole-3-acetic acid, a fluorinated derivative of the plant hormone indole-3-acetic acid (IAA), has garnered attention for its unique bioactivity. Key physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 443-73-2 | [1] |

| Molecular Formula | C₁₀H₈FNO₂ | [1] |

| Molecular Weight | 193.17 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | |

| Storage | -20°C | [2] |

Mechanism of Action in Targeted Cancer Therapy

5-Fluoroindole-3-acetic acid functions as a prodrug that can be selectively activated in a target area, such as a tumor, expressing the enzyme horseradish peroxidase (HRP). This targeted activation minimizes systemic toxicity, a significant advantage in cancer treatment.

The proposed mechanism involves the enzymatic oxidation of 5-Fluoroindole-3-acetic acid by HRP. This reaction generates a radical cation that subsequently undergoes decarboxylation to form highly reactive and cytotoxic intermediates. These cytotoxic species, believed to be 3-methylene-2-oxindole analogues, can then form covalent adducts with essential biological macromolecules like thiols and DNA, ultimately leading to cancer cell death.[3]

Studies have shown that while 5-Fluoroindole-3-acetic acid alone exhibits minimal toxicity, its combination with HRP results in potent cytotoxic effects against various cancer cell lines.[3] This targeted approach holds promise for gene-directed enzyme prodrug therapy (GDEPT), where the gene for HRP is delivered specifically to tumor cells.

Signaling Pathway for HRP-Mediated Activation

Caption: HRP-mediated activation of 5-Fluoroindole-3-acetic acid.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of 5-Fluoroindole-3-acetic acid.

Synthesis of 5-Fluoroindole-3-acetic acid

A common synthetic route to 5-Fluoroindole-3-acetic acid involves the Fischer indole synthesis starting from 4-fluorophenylhydrazine and a suitable keto-acid, followed by cyclization. An alternative approach is the Japp-Klingemann reaction. Below is a conceptual workflow for its synthesis from 5-fluoroindole.